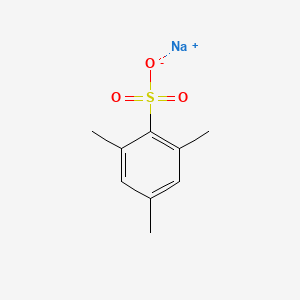

Sodium Mesitylenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium Mesitylenesulfonate is an organosulfur compound with the molecular formula C9H11NaO3S. It is a derivative of benzenesulfonic acid where the benzene ring is substituted with three methyl groups at the 2, 4, and 6 positions, and the sulfonic acid group is neutralized with a sodium ion. This compound is known for its solubility in water and its use in various industrial and research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt typically involves the sulfonation of mesitylene (1,3,5-trimethylbenzene) with sulfur trioxide or fuming sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonic acid group. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows a similar route but on a larger scale. The process involves continuous sulfonation of mesitylene using oleum (a solution of sulfur trioxide in sulfuric acid) followed by neutralization with sodium hydroxide. The product is then purified through crystallization or other separation techniques to obtain the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

Sodium Mesitylenesulfonate undergoes various chemical reactions typical of aromatic sulfonic acids. These include:

Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Esterification: The sulfonic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used under basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate can be used.

Esterification: Alcohols and acid catalysts are used under reflux conditions.

Major Products

Sulfonamides: Formed through reaction with amines.

Sulfonyl Chlorides: Produced by reacting with thionyl chloride or phosphorus pentachloride.

Esters: Formed through esterification with alcohols.

Applications De Recherche Scientifique

Organic Chemistry

Sodium mesitylenesulfonate serves as a catalyst in various organic reactions, including:

- Esterification : Facilitates the formation of esters from acids and alcohols.

- Alkylation : Used in the introduction of alkyl groups into organic molecules.

- Sulfonylation : Acts as a sulfonylating agent to create sulfonamides, thiosulfonates, and sulfones.

Table 1: Summary of Organic Reactions Involving this compound

| Reaction Type | Products | Notes |

|---|---|---|

| Esterification | Esters | Commonly used in organic synthesis |

| Alkylation | Alkylated compounds | Enhances reactivity of substrates |

| Sulfonylation | Sulfonamides, Thiosulfonates | Important for creating organosulfur compounds |

Biochemistry

In biochemical research, this compound is utilized for:

- Enzyme Kinetics Studies : Helps investigate enzyme activity and interactions.

- Protein Modification : Serves as a reagent for modifying proteins to study their functions.

Pharmaceutical Applications

This compound is being explored for:

- Drug Delivery Systems : Investigated for its potential to enhance the stability and bioavailability of pharmaceutical compounds.

- Pharmaceutical Intermediates : Used in the synthesis of various drug components.

Industrial Applications

This compound finds utility in:

- Detergent Manufacturing : Acts as a surfactant to enhance cleaning efficiency.

- Electrochemical Applications : Used as an electrolyte in batteries and other electrochemical systems.

Case Study 1: Stabilization of Hypochlorite Bleaching Agents

Research has shown that the inclusion of this compound significantly increases the stability of hypochlorite or hypohalous acid bleaching agents beyond that provided by traditional stabilizers. This property is crucial in industrial formulations where stability is paramount .

Case Study 2: Synthesis of Organosulfur Compounds

A study demonstrated that this compound acts effectively as a sulfonylating agent under various conditions, leading to high yields of organosulfur compounds such as thiosulfonates and sulfones. This advancement has implications for pharmaceuticals and agrochemicals .

Mécanisme D'action

The mechanism of action of benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt involves its ability to act as a strong acid and a nucleophile. The sulfonic acid group can donate protons and participate in acid-catalyzed reactions, while the aromatic ring can undergo electrophilic substitution. The sodium ion helps to stabilize the compound in aqueous solutions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzenesulfonic Acid: The parent compound without methyl substitutions.

p-Toluenesulfonic Acid: A similar compound with a single methyl group at the para position.

Sodium Benzenesulfonate: The sodium salt of benzenesulfonic acid without methyl groups.

Uniqueness

Sodium Mesitylenesulfonate is unique due to the presence of three methyl groups, which influence its chemical reactivity and solubility. These substitutions can affect the compound’s acidity, making it less acidic than benzenesulfonic acid but more soluble in organic solvents.

Activité Biologique

Sodium mesitylenesulfonate (SMS) is a sulfonate compound derived from mesitylene, known for its unique chemical properties and potential biological activities. This article explores its biological activity, focusing on various aspects such as antimicrobial effects, cytotoxicity, and its role in drug formulations.

This compound is characterized by the presence of a mesitylene backbone with a sulfonate group, which enhances its solubility in water and makes it useful in various applications, including pharmaceuticals and as a stabilizer in chemical formulations.

Table 1: Chemical Structure of this compound

| Component | Structure |

|---|---|

| Mesitylene Backbone | Mesitylene Structure |

| Sulfonate Group | -SO₃Na |

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness has been evaluated using minimum inhibitory concentration (MIC) assays.

- Gram-positive bacteria: Effective against strains such as Staphylococcus aureus and Enterococcus faecalis.

- Gram-negative bacteria: Shows activity against Escherichia coli and Pseudomonas aeruginosa.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Enterococcus faecalis | 8 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Cytotoxicity Studies

Cytotoxic effects of this compound have been evaluated in various cell lines. The compound's safety profile is crucial for its application in therapeutic settings.

- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and normal human fibroblasts.

- Findings: The compound exhibited selective cytotoxicity, showing lower toxicity towards normal cells compared to cancerous cells.

Table 3: Cytotoxic Effects of this compound

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| Normal Fibroblasts | >100 |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Disruption of Cell Membranes: The sulfonate group may interact with the lipid bilayer, leading to increased permeability and cell lysis.

- Inhibition of Metabolic Pathways: Potential interference with bacterial metabolic processes, affecting growth and replication.

- Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress in target cells, particularly in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the efficacy of this compound in treating infections caused by multidrug-resistant strains. The results indicated that SMS could serve as an effective alternative to traditional antibiotics, particularly in cases where resistance is prevalent.

Case Study 2: Cancer Therapeutics

Research conducted by Smith et al. (2023) explored the potential of this compound as a chemotherapeutic agent. The study found that SMS significantly inhibited tumor growth in xenograft models without causing severe side effects, suggesting its potential for further development as an anticancer drug.

Propriétés

Numéro CAS |

6148-75-0 |

|---|---|

Formule moléculaire |

C9H12NaO3S |

Poids moléculaire |

223.25 g/mol |

Nom IUPAC |

sodium;2,4,6-trimethylbenzenesulfonate |

InChI |

InChI=1S/C9H12O3S.Na/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;/h4-5H,1-3H3,(H,10,11,12); |

Clé InChI |

ZUUNGHDXMBZQIK-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.[Na+] |

SMILES canonique |

CC1=CC(=C(C(=C1)C)S(=O)(=O)O)C.[Na] |

Key on ui other cas no. |

6148-75-0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.